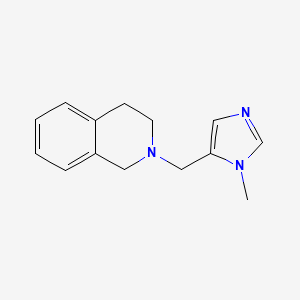

2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-[(3-methylimidazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-16-11-15-8-14(16)10-17-7-6-12-4-2-3-5-13(12)9-17/h2-5,8,11H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLVDZDYIIMOAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CN2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by its coupling with a tetrahydroisoquinoline precursor. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully reduced tetrahydroisoquinoline derivative.

Scientific Research Applications

2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the tetrahydroisoquinoline moiety may interact with receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

2-[(4-Methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

This positional isomer (PDB ligand 2L1 ) shares the same molecular formula (C₁₄H₁₇N₃ ) and weight (227.30 g/mol ) as the target compound but differs in the methyl substitution on the imidazole ring (4-methyl vs. 1-methyl) .

| Property | Target Compound | 2L1 Ligand |

|---|---|---|

| Imidazole Substitution | 1-Methyl | 4-Methyl |

| Aromatic Bond Count | 11 (shared) | 11 |

| Chiral Centers | 0 | 0 |

| Molecular Weight | 227.30 g/mol | 227.30 g/mol |

Key Implications :

Nitroimidazole Derivatives

describes substituted nitroimidazole compounds, such as 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols, synthesized via tetrakis(dimethylamino)ethylene (TDAE) methodology .

| Property | Target Compound | Nitroimidazole Derivatives |

|---|---|---|

| Functional Groups | 1-Methylimidazole | 5-Nitro-1H-imidazole |

| Synthesis Method | Not specified (likely TDAE-based) | TDAE-mediated coupling |

| Molecular Weight Range | 227.30 g/mol | 300–400 g/mol (estimated) |

| Polarity | Moderate (no nitro group) | High (due to nitro group) |

Key Implications :

- The nitro group in compounds introduces strong electron-withdrawing effects, increasing polarity and redox reactivity. This contrasts with the target compound’s non-polar methyl group, which may improve metabolic stability and blood-brain barrier penetration.

- The absence of a nitro group in the target compound could reduce genotoxicity risks associated with nitroimidazoles .

Physicochemical and Pharmacological Inferences

Lipophilicity and Solubility

- The target compound’s logP (estimated) is likely higher than nitroimidazole derivatives due to the lack of polar nitro groups, favoring passive diffusion across biological membranes.

- The 1-methylimidazole substituent may slightly reduce aqueous solubility compared to unsubstituted imidazole analogues.

Q & A

Q. What are the optimal synthetic routes for 2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a chlorinated tetrahydroisoquinoline precursor with 1-methyl-1H-imidazol-5-ylmethanol under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 6–12 hours achieves moderate yields (~40–60%) . Catalysts like K₂CO₃ or NaH are critical for deprotonation and accelerating the reaction . Monitoring via TLC (silica gel, ethyl acetate/hexane) and purification via column chromatography are recommended .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the imidazole and tetrahydroisoquinoline moieties. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methylene bridges (δ 3.5–4.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error .

- Infrared (IR) Spectroscopy : Detects N–H stretches (~3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .

Q. What preliminary biological activity data exist for this compound?

- Methodological Answer : While direct data on this compound are limited, structurally related imidazole-tetrahydroisoquinoline hybrids exhibit antibacterial and kinase inhibitory activity. For example:

- Antibacterial assays : MIC values of 8–32 µg/mL against S. aureus and E. coli for analogs with nitro or thiophene substituents .

- Enzyme inhibition : IC₅₀ of ~1.2 µM against tyrosine kinases in analogs with similar scaffolds .

Advanced Research Questions

Q. How can computational methods predict and optimize the compound’s reactivity or bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) identifies reactive sites by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) .

- Molecular Docking : Predicts binding affinity to targets like kinases or GPCRs. For example, docking into ATP-binding pockets shows hydrogen bonding with imidazole N-atoms and hydrophobic interactions with the tetrahydroisoquinoline ring .

- Reaction Path Search : Algorithms like GRRM or AFIR map transition states to optimize synthetic pathways .

Q. How do discrepancies in spectroscopic or bioactivity data between research groups arise, and how can they be resolved?

- Methodological Answer :

- Batch Variability : Differences in solvent purity, catalyst loading, or reaction time can alter yields or byproducts. Statistical Design of Experiments (DoE) identifies critical factors (e.g., temperature, pH) using factorial or response surface designs .

- Bioactivity Conflicts : Variations in assay protocols (e.g., cell lines, incubation times) may explain divergent results. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and meta-analyses of published data are recommended .

Q. What strategies address challenges in regioselective functionalization of the imidazole ring?

- Methodological Answer :

- Protecting Groups : Use Boc or SEM groups to block undesired positions during substitution reactions .

- Directed C–H Activation : Palladium catalysts with ligands like Pd(OAc)₂ enable selective functionalization at C2 or C4 positions .

- Microwave-Assisted Synthesis : Enhances regioselectivity by reducing side reactions (e.g., 100°C, 30 minutes, 80% yield for C2-alkylation) .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

- Methodological Answer :

- Chiral Chromatography : Resolve enantiomers using columns like Chiralpak IA/IB and compare activity (e.g., IC₅₀ differences of 10–100× between enantiomers in kinase assays) .

- Molecular Dynamics Simulations : Analyze how stereochemistry affects binding kinetics to targets like β-adrenergic receptors .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s solubility and stability?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks. Monitor degradation via HPLC .

- Solubility Screening : Use shake-flask methods in buffers (pH 1.2–7.4) and calculate logP values (predicted ~2.5–3.5 via ChemAxon) .

Future Directions

Q. What novel methodologies could enhance the compound’s application in drug discovery?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.